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Compound of Interest

Compound Name: p-Hydroxyphenyl chloroacetate

Cat. No.: B079083

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Properties

p-Hydroxyphenyl chloroacetate, with the CAS number 10421-12-2, is an organic compound
with the chemical formula CsH7CIOs. It is also known by other names including 4-
Hydroxyphenyl chloroacetate and acetic acid, 2-chloro-, 4-hydroxyphenyl ester. This compound
belongs to the class of phenyl esters and is a derivative of hydroquinone.

Physicochemical Properties

A summary of the key physicochemical properties of p-Hydroxyphenyl chloroacetate is
presented in the table below for easy reference and comparison.
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Property Value Reference
Molecular Formula CsH7CIOs [1]
Molecular Weight 186.59 g/mol [1]
Density 1.363 g/cm3 [1]
Boiling Point 308.9 °C at 760 mmHg [1]
Flash Point 140.6 °C [1]
Vapor Pressure 0.000364 mmHg at 25 °C [1]
Refractive Index 1.561 [1]

Synthesis and Experimental Protocols

The synthesis of p-Hydroxyphenyl chloroacetate can be achieved through the esterification
of hydroquinone with chloroacetyl chloride. While a specific detailed protocol for this exact
compound is not readily available in the searched literature, a general procedure can be
adapted from the synthesis of similar phenolic esters. The reaction involves the nucleophilic
attack of the hydroxyl group of hydroquinone on the carbonyl carbon of chloroacetyl chloride,
leading to the formation of the ester and hydrogen chloride as a byproduct.

General Experimental Protocol for the Synthesis of
Phenyl Esters

The following is a generalized protocol based on the synthesis of similar compounds, which
can be optimized for the synthesis of p-Hydroxyphenyl chloroacetate.

Materials:

e Hydroquinone

e Chloroacetyl chloride

¢ Anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether, or toluene)

e A non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCI byproduct.
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Procedure:

» Dissolve hydroquinone in the anhydrous aprotic solvent in a round-bottom flask equipped
with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or
argon).

e Add the non-nucleophilic base to the solution.
e Cool the reaction mixture in an ice bath.

» Slowly add a solution of chloroacetyl chloride in the same solvent to the cooled reaction
mixture via the dropping funnel with continuous stirring. The reaction is often exothermic, and
slow addition helps to control the temperature.

 After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for a specified period (monitoring by Thin Layer Chromatography is recommended to
determine reaction completion).

e Upon completion, the reaction mixture is typically washed with a dilute acid (e.g., HCI) to
remove the excess base, followed by a wash with a dilute base (e.g., NaHCOs) to remove
any unreacted acidic components, and finally with brine.

e The organic layer is then dried over an anhydrous drying agent (e.g., Na2SO4 or MgSO0a),
filtered, and the solvent is removed under reduced pressure to yield the crude product.

e The crude p-Hydroxyphenyl chloroacetate can be purified by techniques such as
recrystallization or column chromatography.

Logical Workflow for Synthesis:

Figure 1: Generalized workflow for the synthesis of p-Hydroxyphenyl chloroacetate.

Spectroscopic Data and Structural Elucidation

While specific spectra for p-Hydroxyphenyl chloroacetate are not available in the provided
search results, a theoretical analysis based on its structure can provide expected spectroscopic
features.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

'H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic
protons and the methylene protons. The aromatic protons on the hydroquinone ring will likely
appear as two doublets in the aromatic region (typically d 6.5-8.0 ppm) due to their coupling.
The methylene protons (CHz) adjacent to the chlorine atom and the ester group will appear
as a singlet in the region of & 4.0-5.0 ppm. The phenolic hydroxyl proton will give a broad
singlet, the chemical shift of which can vary depending on the solvent and concentration.

13C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon of the ester
(around & 165-175 ppm), the aromatic carbons (in the range of d 110-160 ppm), and the
methylene carbon attached to the chlorine (around & 40-50 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of p-Hydroxyphenyl chloroacetate is expected to exhibit characteristic

absorption bands for its functional groups:

A broad band in the region of 3200-3600 cm~1 corresponding to the O-H stretching vibration
of the phenolic hydroxyl group.

A strong, sharp absorption band around 1750-1770 cm~* due to the C=0 stretching vibration
of the ester carbonyl group.

C-0 stretching vibrations for the ester will appear in the fingerprint region, typically between
1000-1300 cm™2.

C-H stretching vibrations for the aromatic ring will be observed around 3000-3100 cm~1,

The C-CI stretching vibration will likely be found in the fingerprint region, typically below 800

cm™1i,

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak (M*) corresponding to the molecular weight of p-

Hydroxyphenyl chloroacetate (186.59 g/mol for the most common isotopes) would be

expected. Common fragmentation patterns would likely involve the loss of the chloroacetyl
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group or cleavage of the ester bond, leading to fragment ions corresponding to the
hydroquinone cation radical and the chloroacetyl cation.

Biological Activity and Potential Applications

While direct studies on the biological activity of p-Hydroxyphenyl chloroacetate are limited in
the provided search results, the activities of structurally related compounds suggest potential
areas for investigation.

Antimicrobial and Anti-inflammatory Potential

Compounds containing chloroacetamide and hydroxyphenyl moieties have been reported to
exhibit a range of biological activities. For instance, various chloroacetamide derivatives have
been synthesized and evaluated for their antibacterial and antifungal properties. Similarly,
compounds with a p-hydroxyphenyl group are known to possess anti-inflammatory and
antioxidant properties. The combination of these structural features in p-Hydroxyphenyl
chloroacetate suggests that it could be a candidate for screening in these therapeutic areas.

Signaling Pathway Interactions

Given the anti-inflammatory potential of related hydroxyphenyl compounds, p-Hydroxyphenyl
chloroacetate could potentially modulate inflammatory signaling pathways. These pathways
often involve key protein kinases and transcription factors that regulate the expression of pro-
inflammatory cytokines and mediators.

Hypothetical Signaling Pathway Interaction:

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b079083?utm_src=pdf-body
https://www.benchchem.com/product/b079083?utm_src=pdf-body
https://www.benchchem.com/product/b079083?utm_src=pdf-body
https://www.benchchem.com/product/b079083?utm_src=pdf-body
https://www.benchchem.com/product/b079083?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b079083?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Potential Anti-inflammatory Mechanism
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Figure 2: Hypothetical modulation of an inflammatory pathway by p-Hydroxyphenyl
chloroacetate.

It is important to emphasize that this is a hypothetical pathway based on the activities of
structurally similar compounds. Further experimental validation is necessary to determine the
actual biological targets and mechanism of action of p-Hydroxyphenyl chloroacetate.

Conclusion and Future Directions

p-Hydroxyphenyl chloroacetate is a readily synthesizable organic compound with potential
for further investigation in the fields of medicinal chemistry and drug development. The
presence of a reactive chloroacetyl group and a biologically relevant hydroxyphenyl moiety
makes it an interesting scaffold for the development of novel therapeutic agents. Future
research should focus on:

» Developing and optimizing a detailed, high-yield synthesis protocol.

o Comprehensive spectroscopic characterization to confirm its structure and purity.
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o Systematic screening for biological activities, particularly antimicrobial and anti-inflammatory
effects.

» Elucidation of its mechanism of action and identification of specific molecular targets and
signaling pathways.

This in-depth technical guide provides a foundation for researchers and scientists to begin their
exploration of p-Hydroxyphenyl chloroacetate and its potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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